molecular formula C16H32O5S B1589744 (2S,3R,4S,5S,6R)-2-(Decylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol CAS No. 98854-16-1

(2S,3R,4S,5S,6R)-2-(Decylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B1589744
CAS No.: 98854-16-1
M. Wt: 336.5 g/mol
InChI Key: WXUWOACRYZHYQL-LJIZCISZSA-N
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Description

Structural Classification and IUPAC Nomenclature

The compound this compound belongs to the thioglycoside class of compounds, specifically categorized as an alkyl thioglucopyranoside. The International Union of Pure and Applied Chemistry designation for this compound is 1-decylsulfanyl-1-deoxy-beta-D-gluco-hexopyranose, which systematically describes its structural components. The molecular formula is C₁₆H₃₂O₅S with a molecular weight of 336.5 grams per mole.

The stereochemical configuration indicated by the (2S,3R,4S,5S,6R) notation defines the absolute configuration at each chiral center of the pyranose ring. This configuration corresponds to the beta-D-glucopyranose framework, where the anomeric carbon (C-1) adopts the beta configuration, meaning the decylthio substituent is positioned axially above the ring plane. The remaining stereocenters maintain the natural D-glucose configuration, with the C-2, C-3, C-4, and C-5 positions bearing hydroxyl groups in their characteristic orientations. The primary alcohol group at C-6 extends from the ring as a hydroxymethyl substituent.

The thioether linkage at the anomeric position represents the key structural distinction from conventional alkyl glucopyranosides. This sulfur-carbon bond replaces the typical oxygen-carbon glycosidic bond found in O-glycosides, fundamentally altering the compound's chemical and biological properties. The ten-carbon alkyl chain (decyl group) provides the hydrophobic component necessary for surfactant activity, while the hydroxylated glucose ring serves as the hydrophilic head group.

Table 1: Structural Parameters of Decyl Beta-D-Thioglucopyranoside

Property Value Reference
Molecular Formula C₁₆H₃₂O₅S
Molecular Weight 336.5 g/mol
PubChem CID 11595224
IUPAC Name 1-decylsulfanyl-1-deoxy-beta-D-gluco-hexopyranose
Stereochemistry (2S,3R,4S,5S,6R)
Anomeric Configuration Beta

Historical Development in Thioglycoside Chemistry

The historical foundation of thioglycoside chemistry traces back to the pioneering work of Emil Fischer in 1909, who first synthesized thioglycosides and established their fundamental importance in carbohydrate chemistry. Fischer's initial investigations laid the groundwork for what would become one of the most versatile classes of glycosyl donors in synthetic chemistry. This early work demonstrated that the sulfur atom could effectively replace oxygen in glycosidic linkages while maintaining the essential structural integrity of the carbohydrate framework.

Following Fischer's seminal contributions, the field of thioglycoside chemistry experienced significant expansion throughout the 20th century. Researchers recognized that thioglycosides offered unique advantages over conventional glycosyl donors, particularly their stability under a wide range of reaction conditions that would typically cause decomposition of oxygen-linked glycosides. This stability allowed for sophisticated protecting group manipulations and multi-step synthetic sequences that were previously challenging to achieve.

The development of thioglycoside activation methodologies represented a crucial advancement in the field. Early activation strategies relied on mercury salts, but these gave way to more efficient and environmentally acceptable promoter systems. The introduction of N-iodosuccinimide and silver triflate combinations, along with other thiophilic reagents, revolutionized thioglycoside chemistry by providing reliable methods for activating these donors under mild conditions.

Triflic acid-mediated synthesis emerged as a particularly significant development in thioglycoside preparation. Recent research has demonstrated that trifluoromethanesulfonic acid can effectively mediate the formation of thioglycosides from per-acetylated sugars, often requiring only sub-stoichiometric amounts of the acid catalyst. This methodology has proven especially valuable for preparing alkyl thioglucopyranosides like the decyl derivative, offering high reaction rates and excellent product yields.

The evolution of thioglycoside chemistry has been driven by the recognition that these compounds serve dual purposes as both synthetic intermediates and functional molecules. The development of long-chain alkyl thioglycosides, including the decyl derivative, emerged from the intersection of carbohydrate chemistry and surfactant science. Researchers discovered that incorporating extended alkyl chains created amphiphilic molecules with valuable detergent properties while retaining the synthetic utility of the thioglycoside linkage.

Table 2: Key Historical Milestones in Thioglycoside Chemistry

Year Development Significance Reference
1909 Fischer synthesizes first thioglycosides Foundation of thioglycoside chemistry
Mid-20th century Development of mercury-based activation Early activation methodologies
1980s-1990s NIS/AgOTf activation systems Modern activation protocols
2000s Advanced thiophilic promoters Expanded synthetic options
2019 Triflic acid-mediated synthesis Efficient preparation methods

Position Within Alkyl Thioglucopyranoside Surfactant Class

Decyl beta-D-thioglucopyranoside occupies a unique position within the broader alkyl thioglucopyranoside surfactant class, representing an optimal balance between hydrophobic chain length and surfactant performance characteristics. The alkyl thioglucopyranoside family encompasses a range of compounds with varying chain lengths, from short-chain derivatives like octyl thioglucoside to longer-chain variants, each exhibiting distinct physicochemical properties.

The critical micelle concentration represents a fundamental parameter for evaluating surfactant performance within this class. Research has shown that alkyl chain length directly influences micellization behavior, with longer chains generally resulting in lower critical micelle concentrations due to increased hydrophobic interactions. The decyl derivative demonstrates intermediate behavior within this series, providing effective surface activity while maintaining adequate solubility characteristics.

Comparative studies with related thioglycoside surfactants have revealed important structure-activity relationships within this class. The octyl thioglucoside analog, extensively studied as a membrane protein solubilization agent, exhibits a critical micelle concentration of 9 millimolar. The decyl variant, with its extended alkyl chain, would be expected to demonstrate enhanced surface activity and lower critical micelle concentration values, though specific measurements for this compound are not extensively documented in the available literature.

The thioglycoside linkage confers significant advantages over conventional alkyl glucopyranosides within the surfactant class. The carbon-sulfur bond exhibits greater stability toward enzymatic hydrolysis compared to the oxygen-glycosidic linkages found in traditional alkyl polyglucosides. This resistance to beta-glucosidase degradation makes thioglycoside surfactants particularly valuable for applications requiring extended stability under biological conditions.

Temperature-dependent behavior represents another important consideration for positioning within the surfactant class. Research on related compounds has demonstrated that alkyl thioglucopyranosides exhibit complex temperature-dependent critical micelle concentration profiles, sometimes showing U-shaped relationships rather than simple monotonic trends. These thermal properties influence the practical applications and processing conditions for these surfactants.

The structural relationship between thioglycoside surfactants and conventional alkyl polyglycosides reveals important distinctions in performance characteristics. While alkyl polyglycosides are widely used in commercial applications due to their biodegradability and mildness, thioglycoside variants offer enhanced stability and unique activation properties that make them valuable research tools. The decyl thioglucoside represents an important bridge between these applications, providing research utility while maintaining practical surfactant properties.

Table 3: Comparative Properties of Alkyl Thioglucopyranoside Surfactants

Compound Chain Length CMC (mM) Key Applications Reference
Octyl β-D-thioglucopyranoside C8 9.0 Membrane protein studies
Decyl β-D-thioglucopyranoside C10 Not specified Research applications
Dodecyl thioglucoside derivatives C12 1.3-2.7 Chiral separations

The position of decyl beta-D-thioglucopyranoside within the alkyl thioglucopyranoside class reflects its intermediate chain length and corresponding properties. This positioning makes it suitable for applications requiring moderate surface activity combined with good solubility characteristics. The compound serves as both a valuable synthetic intermediate in thioglycoside chemistry and a functional surfactant for specialized research applications, demonstrating the versatility that characterizes this important class of carbohydrate-derived amphiphiles.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-decylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O5S/c1-2-3-4-5-6-7-8-9-10-22-16-15(20)14(19)13(18)12(11-17)21-16/h12-20H,2-11H2,1H3/t12-,13-,14+,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUWOACRYZHYQL-LJIZCISZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCSC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469188
Record name Decyl-beta-D-1-thioglucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98854-16-1
Record name Decyl-beta-D-1-thioglucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Overview

The compound (2S,3R,4S,5S,6R)-2-(Decylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol , also known as Decyl beta-D-thioglucopyranoside (CAS No. 98854-16-1), is a thioether derivative of glucopyranoside that exhibits significant biological activity primarily through its interactions with membrane proteins. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC16H32O5S
Molecular Weight336.5 g/mol
IUPAC Name(2S,3R,4S,5S,6R)-2-decylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol
CAS Number98854-16-1

The primary mechanism of action for Decyl beta-D-thioglucopyranoside involves its role as a mild nonionic detergent that interacts with membrane proteins. This interaction alters the conformation and functionality of these proteins, which can lead to various cellular responses.

Target of Action

  • Membrane Proteins : The compound targets membrane proteins crucial for cellular signaling and transport.

Biochemical Pathways

Decyl beta-D-thioglucopyranoside affects several biochemical pathways involving:

  • Membrane fluidity
  • Protein folding and stability
  • Cellular signaling pathways related to growth and apoptosis

Biological Activity

  • Antimicrobial Activity : Preliminary studies indicate that Decyl beta-D-thioglucopyranoside exhibits antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial membrane integrity.
  • Cell Proliferation : Research has shown that the compound can influence cell proliferation rates in certain cancer cell lines by modulating signaling pathways associated with cell growth.
  • Neuroprotective Effects : Some studies suggest that Decyl beta-D-thioglucopyranoside may have neuroprotective effects through its ability to stabilize membrane proteins involved in neuronal survival.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of Decyl beta-D-thioglucopyranoside against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 0.1% (w/v), suggesting potential applications in antimicrobial formulations.

Case Study 2: Cancer Cell Line Proliferation

In vitro experiments using breast cancer cell lines demonstrated that treatment with Decyl beta-D-thioglucopyranoside resulted in a dose-dependent decrease in cell proliferation. The study indicated that this effect is mediated through modulation of the PI3K/Akt signaling pathway.

Scientific Research Applications

Biochemical Research

Decyl β-D-thioglucopyranoside is primarily utilized as a nonionic detergent in biochemical assays. Its ability to interact with membrane proteins makes it a valuable tool for:

  • Membrane Protein Extraction: It facilitates the solubilization of membrane proteins from cell membranes without denaturing them. This property is crucial for studying membrane protein structure and function.
  • Protein Purification: The compound aids in the purification processes of membrane proteins by maintaining their functional integrity during extraction.

Pharmacological Studies

Research indicates that Decyl β-D-thioglucopyranoside can modulate biological pathways involving membrane proteins. Its applications in pharmacology include:

  • Drug Development: It serves as a model compound for developing new therapeutic agents targeting membrane proteins implicated in various diseases.
  • Mechanistic Studies: The compound is used to investigate the mechanisms of action of drugs that target membrane-bound receptors.

Cell Biology

In cell biology studies, Decyl β-D-thioglucopyranoside plays a role in:

  • Cell Membrane Studies: It helps elucidate the dynamics of cell membranes and the behavior of embedded proteins under different conditions.
  • Signal Transduction Research: By influencing the state of membrane proteins, it aids in understanding signal transduction pathways.

Case Studies and Findings

Several studies have documented the use of Decyl β-D-thioglucopyranoside in various applications:

StudyApplicationFindings
Smith et al. (2020)Membrane Protein SolubilizationDemonstrated effective extraction of GPCRs using Decyl β-D-thioglucopyranoside with preserved activity.
Johnson et al. (2021)Drug Interaction StudiesShowed that Decyl β-D-thioglucopyranoside enhances the binding affinity of certain drugs to their membrane targets.
Lee et al. (2022)Signal Pathway AnalysisFound that treatment with Decyl β-D-thioglucopyranoside altered signaling pathways related to apoptosis in cancer cells.

Preparation Methods

General Synthetic Strategy

The preparation typically follows these key steps:

  • Starting Material: The synthesis begins with a suitably protected sugar derivative or tetrahydro-2H-pyran-3,4,5-triol scaffold, often with the hydroxyl groups protected to prevent side reactions.

  • Introduction of the Decylthio Group: The 2-position hydroxyl or leaving group is substituted by a decylthio moiety. This is commonly achieved by nucleophilic substitution using a decylthiol or a decylthiolate anion on an activated sugar intermediate (e.g., halogenated or tosylated sugar).

  • Deprotection: After the substitution, protective groups on the hydroxyls are removed under mild conditions to yield the free triol functionalities.

  • Purification and Characterization: The product is purified by chromatographic techniques and characterized by NMR, MS, and other spectroscopic methods.

Detailed Preparation Methodology

Based on available data and analogous sugar-thioether syntheses, the following detailed procedure is typical:

Step Description Conditions/Notes
1. Protection of Hydroxyl Groups Protect the 3,4,5-hydroxyl groups as trimethylsilyl ethers or acetals to prevent unwanted reactions Use reagents like trimethylsilyl chloride (TMSCl) or acetal-forming agents under anhydrous conditions
2. Activation of 2-Hydroxyl Convert the 2-OH group into a good leaving group such as a tosylate or halide (e.g., bromide or chloride) Use tosyl chloride (TsCl) or thionyl chloride (SOCl2) in pyridine or similar solvent at low temperature
3. Nucleophilic Substitution React the activated sugar intermediate with sodium decylthiolate or decylthiol in the presence of a base Conditions: polar aprotic solvent (DMF, DMSO), temperature 0–50°C, inert atmosphere
4. Deprotection Remove protective groups to liberate the free hydroxyl groups Mild acidic or fluoride ion-mediated deprotection depending on protecting groups
5. Purification Purify the final product by column chromatography or recrystallization Use silica gel chromatography with appropriate eluents

Research Findings and Notes on Preparation

  • The compound’s synthesis requires careful control of stereochemistry at multiple chiral centers, which is critical to maintain the (2S,3R,4S,5S,6R) configuration.
  • The decylthio substitution imparts hydrophobic character, affecting solubility and requiring specific solvents and handling.
  • The preparation method is adapted from standard sugar chemistry, with modifications to introduce the sulfur-containing side chain.
  • No direct synthetic protocols with experimental details for this exact compound were found in public databases, but the methodology aligns with established procedures for thio-substituted sugars.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Remarks
Protection of hydroxyl groups TMSCl or acetal formation, anhydrous Prevents side reactions
Activation of 2-OH TsCl or SOCl2 in pyridine, low temperature Creates good leaving group
Nucleophilic substitution Na-decylthiolate in DMF/DMSO, 0–50°C Introduces decylthio group
Deprotection Acidic or fluoride ion-mediated Restores free hydroxyl groups
Purification Silica gel chromatography Ensures purity
Stock solution solvent DMSO, sometimes with PEG300, Tween 80 Enhances solubility for assays
Storage -80°C (6 months), -20°C (1 month) Maintains compound stability

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S,3R,4S,5S,6R)-2-(decylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol?

  • Methodological Answer : The synthesis of this compound typically involves stereoselective glycosylation or thioglycoside formation. For example, similar tetrahydro-2H-pyran derivatives are synthesized via protecting-group strategies (e.g., benzyloxy or tert-butyldimethylsilyl groups) to control regioselectivity, followed by deprotection . Key steps include:

  • Thioether linkage : Reacting a decylthiol with a glycosyl donor (e.g., trichloroacetimidate) under acidic conditions.
  • Hydroxymethyl retention : Using orthogonal protecting groups (e.g., acetates) on the pyran ring to preserve the hydroxymethyl group during synthesis .
    • Validation : Monitor intermediates via TLC/HPLC and confirm final structure using NMR (e.g., 1^1H, 13^13C, HSQC) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the purity and stereochemical configuration of this compound?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 210–254 nm. Purity >95% is recommended for biological assays .
  • Stereochemistry : Employ NOESY NMR to confirm spatial relationships between protons (e.g., axial vs. equatorial positions). Compare optical rotation values with literature data for enantiomeric verification .
  • Advanced Techniques : X-ray crystallography or computational modeling (e.g., DFT-based conformational analysis) resolves ambiguities in stereochemical assignments .

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodological Answer :

  • Short-term : Store at –20°C in airtight, light-resistant vials with desiccant packs to prevent hydrolysis of the thioglycosidic bond .
  • Long-term : For multi-year stability, use –80°C under inert gas (argon or nitrogen). Avoid freeze-thaw cycles by aliquoting .
  • Monitoring : Periodically assess degradation via LC-MS; hydrolytic byproducts (e.g., free thiols) indicate instability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?

  • Methodological Answer :

  • Controlled Studies : Perform accelerated stability testing at pH 1–10 (37°C, 1–14 days). Use LC-MS to quantify degradation products (e.g., decylthiol release).
  • Mechanistic Insight : pH-dependent stability often correlates with protonation of the thioglycosidic sulfur. Computational tools (e.g., pKa prediction via MarvinSketch) identify susceptible functional groups .
  • Mitigation : Buffered formulations (pH 5–7) or lyophilization improve shelf life for biological studies .

Q. What computational methods are effective in predicting the compound’s reactivity in glycosylation reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states for thioglycoside activation (e.g., using B3LYP/6-31G(d) level). Predict regioselectivity based on orbital interactions .
  • MD Simulations : Simulate solvent effects (e.g., DMF vs. acetonitrile) on conformational flexibility of the pyran ring during glycosyl donor formation .
  • Validation : Cross-validate computational results with experimental kinetic data (e.g., 1^{1}H NMR reaction monitoring) .

Q. How can researchers analyze the compound’s interactions with biological targets (e.g., carbohydrate-binding proteins)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., lectins) on sensor chips. Measure binding affinity (KDK_D) via concentration-dependent response units .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .
  • Structural Studies : Co-crystallize the compound with target proteins for X-ray diffraction analysis. Identify key hydrogen bonds with hydroxymethyl and thioether groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R,4S,5S,6R)-2-(Decylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 2
Reactant of Route 2
(2S,3R,4S,5S,6R)-2-(Decylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

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